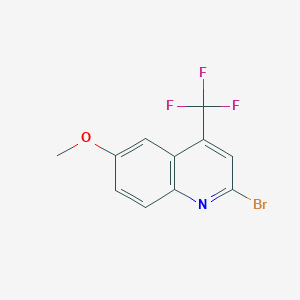

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as this compound. The Chemical Abstracts Service has assigned this compound the registry number 1528933-06-3, which serves as its unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification across various scientific publications and commercial sources.

The compound belongs to the broader classification of halogenated quinolines, specifically representing a tri-substituted quinoline derivative. The systematic name reflects the precise positioning of each substituent on the quinoline ring system: the bromine atom occupies position 2, the methoxy group is located at position 6, and the trifluoromethyl group is attached at position 4. This substitution pattern creates a unique electronic environment that distinguishes it from other quinoline derivatives.

| Property | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1528933-06-3 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Class | Halogenated quinoline derivative |

| Substitution Pattern | 2-Bromo, 6-methoxy, 4-trifluoromethyl |

The nomenclature system employed ensures clarity in chemical communication and facilitates accurate identification of the compound in scientific literature. The positioning of substituents follows the standard quinoline numbering system, where the nitrogen atom is designated as position 1, and subsequent carbon atoms are numbered sequentially around the bicyclic structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as Carbon eleven Hydrogen seven Bromine one Fluorine three Nitrogen one Oxygen one, providing a comprehensive atomic composition. This formula reveals the presence of 23 total atoms arranged in a specific three-dimensional configuration that determines the compound's physical and chemical properties.

The molecular weight calculation yields 306.08 grams per mole, a value that places this compound within the optimal range for pharmaceutical applications according to Lipinski's Rule of Five criteria. This molecular weight contributes to favorable pharmacokinetic properties, including membrane permeability and oral bioavailability. The relatively compact structure, despite containing multiple functional groups, allows for efficient molecular interactions with biological targets.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | Carbon eleven Hydrogen seven Bromine one Fluorine three Nitrogen one Oxygen one |

| Molecular Weight | 306.08 grams per mole |

| Total Atom Count | 23 atoms |

| Heavy Atom Count | 16 atoms |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

The distribution of atoms within the molecular formula reflects the compound's heteroaromatic nature, with the quinoline core providing aromatic stability while the substituents contribute to specific electronic and steric effects. The presence of three fluorine atoms in the trifluoromethyl group significantly increases the molecular density and influences the compound's lipophilicity. The bromine atom, being the heaviest constituent, affects the compound's polarizability and potential for halogen bonding interactions.

The molecular composition analysis reveals a high degree of substitution on the quinoline scaffold, with functional groups occupying three of the available positions. This substitution pattern creates a sterically hindered environment that may influence the compound's reactivity and binding affinity in biological systems.

Simplified Molecular-Input Line-Entry System Notation and International Union of Pure and Applied Chemistry-Compliant Structural Representation

The Simplified Molecular-Input Line-Entry System notation for this compound is represented as: COC1=CC=C2N=C(Br)C=C(C(F)(F)F)C2=C1. This linear notation provides a complete description of the molecular structure in a text-based format that can be processed by chemical informatics software and databases.

The Simplified Molecular-Input Line-Entry System string begins with the methoxy group (COC1) attached to the quinoline ring, followed by the aromatic carbon atoms of the benzene portion (=CC=C2). The quinoline nitrogen is indicated by N=C, with the bromine substituent (Br) at position 2. The trifluoromethyl group is represented as C(F)(F)F, clearly showing the three fluorine atoms attached to a single carbon center. The notation concludes with C2=C1, indicating the ring closure that completes the quinoline bicyclic structure.

| Structural Representation | Notation |

|---|---|

| Simplified Molecular-Input Line-Entry System | COC1=CC=C2N=C(Br)C=C(C(F)(F)F)C2=C1 |

| Ring System | Quinoline (bicyclic heteroaromatic) |

| Substituent Positions | 2-Bromo, 4-Trifluoromethyl, 6-Methoxy |

| Aromatic Ring Count | 2 (fused benzene and pyridine) |

The International Union of Pure and Applied Chemistry-compliant structural representation emphasizes the quinoline core as a fused bicyclic system comprising a benzene ring fused to a pyridine ring. The systematic arrangement of substituents creates a unique three-dimensional molecular architecture. The methoxy group at position 6 provides electron-donating character to the benzene ring, while the electron-withdrawing trifluoromethyl group at position 4 and bromine at position 2 create an interesting electronic balance across the molecule.

The structural representation demonstrates the compound's potential for various intermolecular interactions. The methoxy oxygen can serve as a hydrogen bond acceptor, while the trifluoromethyl group may participate in dipole-dipole interactions. The bromine atom offers possibilities for halogen bonding, and the quinoline nitrogen provides additional hydrogen bond accepting capability.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical behavior and biological activity. The quinoline core maintains planarity, which is characteristic of aromatic bicyclic systems, providing a rigid framework upon which the substituents are positioned. This planar arrangement facilitates π-π stacking interactions and contributes to the compound's overall stability.

The trifluoromethyl group at position 4 adopts a specific rotational conformation that minimizes steric clash with adjacent atoms while maximizing electronic stabilization. The three carbon-fluorine bonds are arranged in a tetrahedral geometry around the central carbon, with the group oriented perpendicular to the quinoline plane to reduce steric hindrance. This perpendicular orientation is energetically favorable and represents the most stable conformational state.

The methoxy group at position 6 demonstrates conformational flexibility, with the oxygen-carbon bond capable of rotation around the aromatic carbon-oxygen axis. The preferred conformation positions the methyl group away from the quinoline nitrogen to minimize electrostatic repulsion. This orientation allows optimal overlap between the oxygen lone pairs and the aromatic π-system, contributing to resonance stabilization.

| Structural Feature | Conformational Data |

|---|---|

| Quinoline Core Planarity | Maintained (aromatic character) |

| Trifluoromethyl Orientation | Perpendicular to quinoline plane |

| Methoxy Group Rotation | Flexible around Carbon-Oxygen bond |

| Bromine Position | In-plane with quinoline system |

| Intermolecular Packing | π-π stacking favorable |

The bromine atom at position 2 remains coplanar with the quinoline ring system due to its direct attachment to the aromatic carbon. The large atomic radius of bromine creates a localized region of increased electron density and polarizability, which can influence intermolecular interactions in crystal packing arrangements. The positioning of bromine adjacent to the quinoline nitrogen creates an interesting electronic environment that may affect the compound's basicity and hydrogen bonding potential.

Crystallographic analysis would reveal specific bond lengths and angles that characterize the molecular geometry. The carbon-bromine bond length is expected to be approximately 1.87 Angstroms, while the carbon-oxygen bond in the methoxy group typically measures around 1.36 Angstroms. The carbon-carbon bonds within the trifluoromethyl group are shorter than typical aliphatic carbon-carbon bonds due to the electron-withdrawing effect of the fluorine atoms, measuring approximately 1.33 Angstroms.

Propriétés

IUPAC Name |

2-bromo-6-methoxy-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBHXZZGVWHUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of 6-Methoxy-4-(trifluoromethyl)quinoline

A common and effective method to prepare 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is the selective bromination of 6-methoxy-4-(trifluoromethyl)quinoline at the 2-position. This can be achieved by:

- Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.

- Conducting the reaction in inert solvents such as dichloromethane or chloroform.

- Employing catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate regioselective substitution.

- Maintaining controlled temperature conditions to avoid over-bromination or side reactions.

This method allows for high selectivity and yield of the desired 2-bromo derivative.

Alternative Synthetic Routes and Key Intermediates

Research literature indicates alternative routes involving the preparation of key intermediates such as 6-bromo-2-methoxyquinoline, which can be further functionalized to introduce the trifluoromethyl group or vice versa.

A notable synthetic sequence reported involves:

- Cyclization of amide precursors under acidic conditions to form 6-bromo-1H-quinolin-2-one.

- Conversion of the quinolin-2-one to 6-bromo-2-chloroquinoline using phosphorus oxychloride.

- Nucleophilic substitution of the chlorine atom by sodium methanolate to yield 6-bromo-2-methoxyquinoline.

- Introduction of the trifluoromethyl group at the 4-position via appropriate coupling or substitution reactions.

This multi-step approach achieves an overall yield of approximately 43% over four steps, demonstrating efficiency and scalability.

Reaction Conditions and Optimization

The preparation methods emphasize:

Careful control of temperature and reaction time is critical to minimize side reactions and maximize regioselectivity.

Industrial Scale Considerations

For industrial production, the synthetic routes are adapted to:

- Use continuous flow reactors for better heat and mass transfer.

- Optimize reagent stoichiometry to reduce waste.

- Employ automated systems to control reaction parameters precisely.

- Scale up the bromination and methoxylation steps while maintaining selectivity.

Such optimizations lead to cost-effective large-scale synthesis with consistent product quality.

Analytical and Purification Techniques

Purification of intermediates and the final product typically involves:

- Extraction with organic solvents such as chloroform.

- Drying over magnesium sulfate.

- Recrystallization from petroleum ether or suitable solvents.

- Chromatographic techniques may be employed for intermediate purification but are minimized in large-scale processes.

Characterization is confirmed by:

- Infrared spectroscopy (IR) showing characteristic functional group peaks.

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially $$^{1}H$$-NMR indicating methoxy and aromatic proton signals.

- Melting point determination to assess purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 6-methoxy-4-(CF3)quinoline | Br2 or NBS, Fe/AlCl3 catalyst, DCM or chloroform, controlled temp | High | Direct selective bromination at 2-position |

| Multi-step synthesis via quinolin-2-one intermediate | H2SO4 cyclization, POCl3 chlorination, NaOMe substitution | ~43% (overall) | Four-step sequence, scalable |

| Negishi-type coupling (for related quinolines) | Pd-catalyzed coupling with aryl halides | High | Alternative for 6-substituted quinolines |

(CF3 = trifluoromethyl; NaOMe = sodium methanolate; DCM = dichloromethane)

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to remove the bromine or methoxy groups under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield 2-amino-6-methoxy-4-(trifluoromethyl)quinoline.

Applications De Recherche Scientifique

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

Material Science: The compound’s unique electronic properties make it useful in developing organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It is used in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, while the bromine and methoxy groups can influence its binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Data Table: Comparative Analysis of Key Quinoline Derivatives

Activité Biologique

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique chemical structure characterized by:

- A quinoline core , known for its diverse biological activities.

- A trifluoromethyl group at the para position, which enhances lipophilicity and may influence biological interactions.

- A methoxy group that can modulate electronic properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Observations |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines with IC50 values indicating potency. |

| Antimicrobial | Demonstrates inhibitory activity against bacterial strains, suggesting potential as an antibiotic. |

| Neuroprotective | Influences neurotransmitter systems, potentially offering protective effects in neurodegenerative models. |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxicity of various quinoline derivatives, this compound showed significant activity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics . The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Antimicrobial Studies : Research highlighted the compound's efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential as an antimicrobial agent . Comparative studies showed it was more effective than some conventional antibiotics.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could enhance GABA receptor activity, leading to improved synaptic plasticity in neuronal cultures . This suggests potential applications in treating conditions like epilepsy or anxiety disorders.

Research Findings

Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound:

- Cytotoxicity Assays : The compound's cytotoxic effects were assessed using MTT assays across different cancer cell lines, revealing selective toxicity that may be exploited for targeted cancer therapies .

- Mechanistic Studies : Investigations into its mechanism revealed that it might act through multiple pathways, including modulation of metabolic enzymes and receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis often involves cyclocondensation of substituted anilines with trifluoromethylated intermediates. For example, a Pd-catalyzed coupling reaction (e.g., Suzuki-Miyaura) can introduce the bromo and methoxy groups. Key parameters include:

- Temperature: 80–120°C for cyclization .

- Catalyst: Pd(PPh₃)₄ for cross-coupling .

- Solvent: Toluene or DME for stability .

- Yield optimization: Use anhydrous conditions and stoichiometric control of brominating agents (e.g., POBr₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.18) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between quinoline and substituents) .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To address this:

- Perform DFT calculations (B3LYP/6-31G**) to model electronic environments and compare with experimental NMR/IR .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–F···F–C contacts) that distort spectral predictions .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?

- Answer : Challenges include disorder in trifluoromethyl groups and weak diffraction due to heavy atoms (Br). Solutions:

- Refinement with SHELXL (anisotropic displacement parameters for Br/CF₃ groups) .

- High-resolution data collection (λ < 1 Å) to improve Bragg spot separation .

- Twinning correction using SHELXT for pseudo-merohedral twins .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Focus on target-specific assays:

- Antimicrobial Activity : Broth microdilution (MIC ≤ 1 µg/mL against Mycobacterium tuberculosis) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 10 µM) .

Data-Driven Analysis

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer :

- QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. Br) with logP and IC₅₀ values .

- Molecular Docking : Simulate binding to targets like AhR (aryl hydrocarbon receptor) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., BOILED-Egg method for 2-Bromo-6-methoxy derivatives) .

Contradiction Management

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with substitution patterns.

- Experimental Validation : Perform pH-dependent degradation studies (HPLC monitoring at λ = 254 nm) .

- Theoretical Insight : Calculate Fukui indices to identify electrophilic sites prone to hydrolysis .

Structural and Synthetic Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.